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Compound of Interest

Compound Name: N,2'-Dimethylformanilide

Cat. No.: B158422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data

for N,2'-Dimethylformanilide. Direct experimental data for this specific compound is not

readily available in public spectral databases. Therefore, this document presents a predictive

analysis based on the known spectroscopic data of structurally similar compounds. The

information herein is intended to serve as a reference for researchers and scientists in the

fields of analytical chemistry, organic synthesis, and drug development, offering insights into

the expected spectral characteristics for identification and characterization purposes.

Predicted Spectroscopic Data for N,2'-
Dimethylformanilide
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for N,2'-Dimethylformanilide. These predictions are

derived from the analysis of analogous compounds and fundamental principles of

spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
The proton NMR spectrum of N,2'-Dimethylformanilide is expected to show distinct signals

corresponding to the aromatic protons, the N-methyl protons, the formyl proton, and the
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aromatic methyl protons. Due to the restricted rotation around the amide C-N bond, it is

possible to observe two distinct signals for the N-methyl and formyl protons, corresponding to

different conformers.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The

carbonyl carbon of the formyl group is expected to appear significantly downfield. Aromatic

carbons will resonate in the typical aromatic region, and the methyl carbons will be observed

upfield.

IR (Infrared) Spectroscopy
The IR spectrum of N,2'-Dimethylformanilide is predicted to exhibit characteristic absorption

bands for the amide carbonyl group, C-H bonds of the aromatic ring and methyl groups, and C-

N stretching. Aromatic compounds typically show a series of absorptions in the 1600-1450

cm⁻¹ region due to carbon-carbon stretching vibrations within the ring.[1][2]

MS (Mass Spectrometry)
The mass spectrum of N,2'-Dimethylformanilide is expected to show a molecular ion peak

corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of the

formyl group, the methyl group, and other characteristic cleavages of the amide and aromatic

structures.

Spectroscopic Data of Analogous Compounds
To support the predicted data, the following tables summarize the experimental spectroscopic

data for compounds structurally related to N,2'-Dimethylformanilide.

Table 1: ¹H NMR Data of N,2'-Dimethylformanilide Analogs
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Compound Name Solvent Chemical Shift (δ) in ppm

N-Methyl-o-toluidine CDCl₃

2.1 (s, 3H, Ar-CH₃), 2.8 (s, 3H,

N-CH₃), 3.5 (br s, 1H, NH),

6.6-7.2 (m, 4H, Ar-H)[3]

N,N-dimethyl-o-toluidine - Full spectrum available[4]

N-METHYL-4-NITRO-O-

TOLUIDINE
- Data available[5]

Table 2: ¹³C NMR Data of N,2'-Dimethylformanilide Analogs

Compound Name Solvent Chemical Shift (δ) in ppm

N-METHYL-O-TOLUAMIDE - Spectral data available[6]

N-METHYL-P-TOLUIDINE - Spectral data available[7]

Table 3: IR Data of N,2'-Dimethylformanilide Analogs

Compound Name Technique
Key Absorption Bands
(cm⁻¹)

N-Methyl-o-toluidine - Spectral data available[8][9]

N-Methyl-p-toluamide Gas Phase Spectral data available[10]

Amides (general) -
3500-3100 (N-H stretch),

~1710 (C=O stretch)

Aromatic Compounds

(general)
-

3100-3000 (=C-H stretch),

1600-1585 & 1500-1400 (C-C

in-ring stretch), 900-675 (C-H

"oop")[11]

Table 4: Mass Spectrometry Data of N,2'-Dimethylformanilide Analogs
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Compound Name Ionization Method Key Fragment Ions (m/z)

N-Methyl-o-toluidine - Molecular Weight: 121.18[12]

N-acetyl-o-toluidine - Molecular Weight: 149.19[13]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14] The solution should be free of any

particulate matter.

Instrumentation: Transfer the solution to a 5 mm NMR tube.[15]

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g.,

300 MHz or higher). A sufficient number of scans should be averaged to obtain a good

signal-to-noise ratio, particularly for ¹³C NMR.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. The resulting spectrum should be phase- and baseline-corrected. Chemical shifts

are typically referenced to an internal standard, such as tetramethylsilane (TMS).[16]

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a common method is to prepare a KBr pellet or a

Nujol mull.[17] For liquid samples, a thin film can be prepared between two salt plates (e.g.,

NaCl or KBr).

Instrumentation: Place the prepared sample in the sample holder of an FTIR spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or the solvent) should be recorded and

subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

This can be done via direct infusion, or through a chromatographic system like Gas

Chromatography (GC) or Liquid Chromatography (LC) for sample purification and

separation.[18]

Ionization: The sample molecules are ionized. Common ionization techniques for organic

molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[19][20]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).[21]

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.[22]

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis of N,2'-Dimethylformanilide
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Caption: A flowchart illustrating the general workflow for the synthesis, purification, and

spectroscopic analysis of N,2'-Dimethylformanilide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of N,2'-Dimethylformanilide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158422#n-2-dimethylformanilide-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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